REACTION_CXSMILES
|
C(OC(OCC)[N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1)C.C([Li])CCC.[CH3:18][C:19]1[C:26]([CH3:27])=[CH:25][CH:24]=[CH:23][C:20]=1[CH:21]=[O:22]>O1CCCC1>[CH3:18][C:19]1[C:26]([CH3:27])=[CH:25][CH:24]=[CH:23][C:20]=1[CH:21]([C:6]1[NH:5][CH:9]=[CH:8][N:7]=1)[OH:22]
|
Name
|
|
Quantity
|
698 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(N1C=NC=C1)OCC
|
Name
|
|
Quantity
|
1.64 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C=CC=C1C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with ice cold hydrochloric acid (4M, 20 ml)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo and to the residue
|
Type
|
ADDITION
|
Details
|
was added water (20 ml)
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with diethyl ether (2×20 ml)
|
Type
|
ADDITION
|
Details
|
the aqueous layer was basified by addition of solid sodium hydrogen carbonate
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted with ethyl acetate (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1C)C(O)C=1NC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 543 mg | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |